molecular formula C12H13N3O2S B1367728 4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde CAS No. 907972-78-5

4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde

Cat. No.: B1367728
CAS No.: 907972-78-5
M. Wt: 263.32 g/mol
InChI Key: PHMCQZALJLXCQS-UHFFFAOYSA-N
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Description

4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group and a triazole-thio-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde typically involves a multi-step process. One common method starts with the preparation of 4-methoxybenzaldehyde, which is then subjected to a nucleophilic substitution reaction with a triazole-thio-methyl derivative. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like acetone, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow methods to enhance yield and safety. These methods are designed to be atom-economical and environmentally benign, avoiding the need for chromatography and isolation steps .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzoic acid.

    Reduction: 4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that compounds containing triazole rings exhibit promising anti-cancer properties. The incorporation of the triazole moiety in 4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde enhances its interaction with biological targets.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have shown that related triazole derivatives can inhibit the growth of various cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest .

Anti-Microbial Properties

The compound also exhibits significant anti-microbial activity against various pathogens. Its thioether functional group may contribute to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

  • Case Studies : In vitro studies have demonstrated that similar thiazole and triazole derivatives possess potent activity against both gram-positive and gram-negative bacteria as well as fungi . The specific mechanisms often involve inhibiting key enzymes or disrupting cellular integrity.

Building Block for Synthesis

This compound serves as a versatile building block in synthetic organic chemistry.

  • Synthesis of Novel Compounds : It can be utilized to synthesize a variety of derivatives through reactions such as nucleophilic substitution or condensation reactions. This versatility is crucial for developing new pharmaceuticals and agrochemicals .

Research and Development

In research settings, this compound is employed to explore structure-activity relationships (SAR) for developing more potent analogs with enhanced biological activity.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, facilitating binding to enzymes or receptors . This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methoxy group and a triazole-thio-methyl group allows for versatile chemical modifications and interactions with biological targets.

Biological Activity

4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13N3O2S. Its structure features a methoxy group and a triazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound suggests potential effectiveness against various bacterial strains. A study on related triazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Antitumor Activity

The compound's structural features may also confer antitumor properties. Analogous compounds with similar structures have demonstrated cytotoxic effects in several cancer cell lines. For instance, 1-substituted 1,2,3-triazole derivatives have been evaluated for their anticancer potential against lung cancer (A549) and breast cancer (T47D) cell lines. Although initial findings indicated limited activity at concentrations above 100 µM, further modifications could enhance efficacy .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The triazole ring is known for its ability to interact with biological macromolecules, potentially inhibiting key enzymes or disrupting cellular processes involved in disease progression. For example, triazole derivatives have been shown to inhibit fungal cytochrome P450 enzymes, which could be extrapolated to similar mechanisms in bacterial and cancer cells .

Study 1: Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of various triazole derivatives, this compound was tested against multiple bacterial strains. The compound exhibited notable inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent .

Study 2: Cytotoxicity Assessment

Another investigation examined the cytotoxic effects of the compound on human glioma (SNB-19) and breast cancer (T47D) cell lines. Results showed that while the compound had limited direct cytotoxicity at high concentrations (>100 µM), it did exhibit some level of growth inhibition in these cell lines. This suggests that further optimization of the compound's structure could enhance its anticancer activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
Triazole AAntimicrobialMRSA25
Triazole BAntitumorA549>100
Triazole CAntitumorT47D>100
4-Methoxy...AntimicrobialVariousNot determined

Properties

IUPAC Name

4-methoxy-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8-13-12(15-14-8)18-7-10-5-9(6-16)3-4-11(10)17-2/h3-6H,7H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMCQZALJLXCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701153518
Record name 4-Methoxy-3-[[(3-methyl-1H-1,2,4-triazol-5-yl)thio]methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907972-78-5
Record name 4-Methoxy-3-[[(3-methyl-1H-1,2,4-triazol-5-yl)thio]methyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=907972-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[[(3-methyl-1H-1,2,4-triazol-5-yl)thio]methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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